molecular formula C14H17ClN6O3 B2644899 ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 941964-99-4

ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2644899
CAS No.: 941964-99-4
M. Wt: 352.78
InChI Key: LISNFGQJYQKZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Tetrazole-Urea Hybrid Molecules

The evolution of tetrazole-urea hybrids traces back to the mid-20th century, when researchers began exploring tetrazoles as stable alternatives to carboxyl groups in drug design. The discovery that tetrazoles could mimic carboxylic acids while offering superior metabolic stability catalyzed their integration into urea frameworks. Early work focused on antihypertensive agents, where tetrazole-urea hybrids demonstrated enhanced angiotensin II receptor binding compared to their carboxylic counterparts.

A pivotal advancement occurred in the 1990s with the development of scalable synthetic routes for N-substituted tetrazoles. For example, the Huisgen cycloaddition between nitriles and sodium azide under acidic conditions became a cornerstone for generating tetrazole cores. Subsequent modifications, such as the introduction of ureido linkages via carbodiimide-mediated couplings, enabled the systematic exploration of structure-activity relationships in these hybrids. The incorporation of chlorophenyl substituents, as seen in ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, arose from structure-based drug design efforts to optimize lipophilicity and target engagement.

Classification Within Tetrazole-Based Pharmacophores

This compound belongs to a distinct subclass of tetrazole derivatives characterized by:

Feature Role in Pharmacophore Example Analogues
Tetrazole ring Hydrogen-bond acceptor/donor Losartan, Cilostazol
Ureido linkage Conformational flexibility Sorafenib derivatives
Chlorophenyl group Lipophilicity enhancement 1-(4-Chlorophenyl)-3-cyclohexyl
Ester moiety Prodrug potential Ethyl pyruvate hybrids

This classification underscores its dual role as both a pharmacophore and a synthetic intermediate. The tetrazole ring’s ability to engage in dipole-dipole interactions complements the urea’s capacity for hydrogen bonding, while the chlorophenyl group contributes to membrane permeability.

Significance in Tetrazole-Containing Bioactive Compounds Research

Recent studies have demonstrated that this compound exhibits modulated selectivity profiles compared to simpler tetrazole derivatives. For instance, its ureido-propanoate side chain enables reversible interactions with catalytic pockets in matrix metalloproteinases (MMPs), as evidenced by molecular docking simulations. The compound’s ester group further allows for prodrug strategies, where enzymatic hydrolysis in vivo releases active carboxylic acid metabolites.

In antifungal research, structural analogues of this compound have shown inhibitory activity against Candida albicans by disrupting ergosterol biosynthesis pathways. A 2024 study reported minimum inhibitory concentrations (MICs) of 8–16 µg/mL for derivatives bearing similar tetrazole-urea architectures. These findings align with broader trends in antimicrobial drug development, where hybrid molecules combine multiple pharmacophoric elements to overcome resistance mechanisms.

Strategic Importance in Academic Tetrazole Chemistry

The synthesis of this compound exemplifies modern strategies in heterocyclic chemistry. Key synthetic challenges include:

  • Regioselective tetrazole N-alkylation to avoid formation of 2H-tetrazole isomers
  • Ureido bond formation under mild conditions to prevent tetrazole ring decomposition
  • Stereochemical control during propanoate side chain introduction

Advanced techniques such as flow chemistry have been employed to address these issues. A 2025 protocol achieved 78% yield by using continuous-flow microreactors for the critical cycloaddition step, reducing side reactions through precise temperature control. Academic investigations into this compound have also spurred methodological innovations, including the use of phase-transfer catalysts for heterogeneous reaction mixtures and microwave-assisted synthesis to accelerate ureido coupling.

The compound’s structural complexity makes it an ideal candidate for computational chemistry studies. Density functional theory (DFT) analyses of its electron density distribution have revealed charge delocalization patterns that explain its enhanced stability compared to non-hybridized tetrazoles. These insights guide the rational design of next-generation tetrazole hybrids with tailored electronic properties.

Properties

IUPAC Name

ethyl 3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O3/c1-2-24-13(22)7-8-16-14(23)17-9-12-18-19-20-21(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISNFGQJYQKZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting 4-chlorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Ureido linkage formation: The tetrazole derivative is then reacted with ethyl 3-isocyanatopropanoate to form the ureido linkage.

    Final product formation: The resulting compound is purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has been investigated for its potential as a pharmaceutical agent. The tetrazole group is known for its bioactive properties, making such compounds attractive for drug design.

Anti-inflammatory Properties

Research indicates that derivatives of tetrazoles exhibit anti-inflammatory activity. For instance, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. A study highlighted the synthesis of various tetrazole derivatives that showed promising results in COX inhibition, suggesting that this compound could be developed further as an anti-inflammatory agent .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Tetrazoles have been shown to interact with biological targets involved in cancer proliferation and survival. For instance, research has demonstrated that certain tetrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . this compound could be explored for similar effects.

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that include the formation of the tetrazole ring and subsequent functionalization to introduce the ethyl and urea groups. Efficient synthetic pathways have been developed that allow for high yields of related compounds, facilitating further research into their applications .

Case Study: COX Inhibitors

A series of studies have focused on the design and evaluation of COX inhibitors derived from tetrazole structures. One study synthesized multiple tetrazole-based compounds, including derivatives of this compound, revealing varying degrees of COX inhibition with some exhibiting potency comparable to established anti-inflammatory drugs like Celecoxib .

Case Study: Anticancer Efficacy

Another investigation evaluated the anticancer potential of tetrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting a pathway for further development into therapeutic agents targeting specific cancers .

Data Table: Summary of Research Findings

Study FocusCompound TestedKey Findings
Anti-inflammatoryTetrazole derivatives including the compoundSignificant COX inhibition; potential as anti-inflammatory agents
Anticancer efficacySimilar tetrazole structuresInduced apoptosis; inhibited tumor growth in vitro

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit the enzyme’s activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Table 1: Core Structural Elements and Functional Groups
Compound Core Heterocycles Key Substituents Functional Groups
Target Compound 1H-tetrazole 4-Chlorophenyl, ureido-propanoate ethyl ester Urea, ester, tetrazole
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate () 1,2,3-Triazole, 1,3,4-thiadiazole Phenyl, methyl, hydrazono Ester, thiadiazole, triazole
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () Pyrimidinone, tetrazole Coumarin, phenyl Ester (coumarin), tetrazole
Candesartan Cilexetil Related Compound B () Benzimidazole, tetrazole Biphenyl, cyclohexyloxycarbonyloxyethyl ester Carboxylate ester, tetrazole

Key Observations :

  • The target compound’s 4-chlorophenyl-tetrazole distinguishes it from the biphenyl-tetrazole in and the triazole-thiadiazole systems in .
  • The urea linkage is unique to the target compound, whereas analogs in and feature hydrazone or coumarin-based linkages.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL) Stability Profile
Target Compound ~420 2.5 0.05 (PBS, pH 7.4) Stable at pH 2–8; ester hydrolysis in plasma
(Compound 9b) ~450 3.1 0.02 Light-sensitive; prone to photodegradation
(Compound 4i) ~550 2.8 0.01 (DMSO) Fluorescent; photodegradable
Candesartan Related Compound B 582.61 4.2 <0.01 Prodrug; hydrolyzes in vivo

Key Observations :

  • The target compound’s lower LogP (2.5) compared to Candesartan’s analog (4.2) suggests better aqueous solubility, critical for oral bioavailability.

Biological Activity

Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a tetrazole moiety, which is often associated with various biological activities. The molecular formula is C15H17ClN6O2C_{15}H_{17}ClN_{6}O_{2}, and it features a chlorophenyl group, which can enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit notable anticancer properties. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and evaluated for their ability to destabilize microtubules, leading to anticancer effects. One specific compound from this series demonstrated significant potency against various cancer cell lines, including SGC-7901, A549, and HeLa cells. The mechanism involved the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antibacterial Activity

In vitro studies have shown that certain derivatives of tetrazoles exhibit antibacterial activity against various strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. Specifically, modifications in the tetrazole structure can lead to enhanced antibacterial properties, suggesting that this compound may also possess similar activities .

CB1 Receptor Modulation

The compound's structural similarity to known cannabinoid receptor modulators suggests potential activity at the CB1 receptor. Research on related compounds has shown that modifications can lead to negative allosteric modulation of CB1 receptors, impacting behaviors associated with addiction and pain management. For example, analogs with specific substitutions have been shown to exhibit varying degrees of potency in inhibiting calcium mobilization in response to agonists .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayFindingsReference
AnticancerSGC-7901, A549, HeLaInhibited tubulin polymerization
AntibacterialBacillus cereus, E. coliSignificant antibacterial activity
CB1 ModulationCB1 ReceptorNegative allosteric modulation

Q & A

Q. Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)TimeScalabilityPurity (%)
Conventional Reflux456 hLow90
Microwave-Assisted650.5 hHigh98

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityIntegration
Urea NH8.65Singlet1H
Aromatic H7.45–6.8Multiplet8H
CH2 (tetrazole-methyl)4.21Doublet2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.